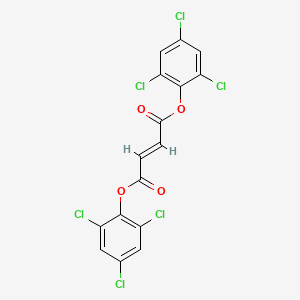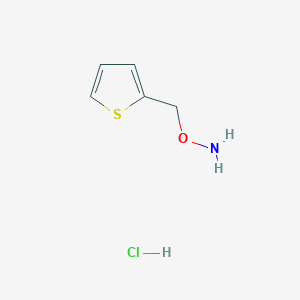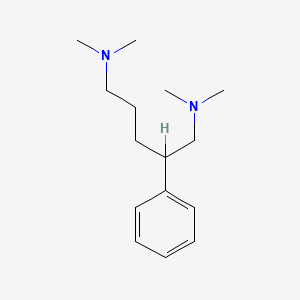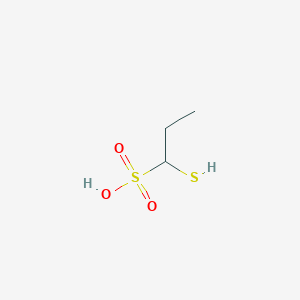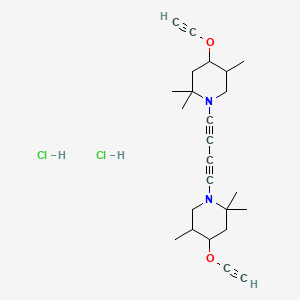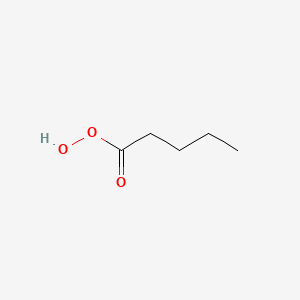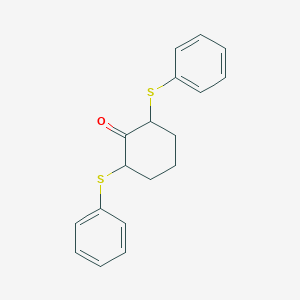
Cyclohexanone, 2,6-bis(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2,6-bis(phenylthio)- is an organic compound with the molecular formula C18H18OS2 It is characterized by the presence of a cyclohexanone core substituted with two phenylthio groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-bis(phenylthio)- typically involves the reaction of cyclohexanone with thiophenol in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as acetic acid or ethanol. The process may also involve the use of oxidizing agents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Cyclohexanone, 2,6-bis(phenylthio)- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2,6-bis(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2,6-bis(phenylthio)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Cyclohexanone, 2,6-bis(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio groups can modulate the compound’s reactivity and binding affinity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanone, 2,6-bis(phenylmethylene)
- Cyclohexanone, 2,6-dibenzylidene
- Cyclohexanone, 2,6-bis(phenylamino)
Uniqueness
Cyclohexanone, 2,6-bis(phenylthio)- is unique due to the presence of phenylthio groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it suitable for various specialized applications .
Eigenschaften
CAS-Nummer |
35874-90-9 |
|---|---|
Molekularformel |
C18H18OS2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2,6-bis(phenylsulfanyl)cyclohexan-1-one |
InChI |
InChI=1S/C18H18OS2/c19-18-16(20-14-8-3-1-4-9-14)12-7-13-17(18)21-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
InChI-Schlüssel |
XZHFQAIXJVTZKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C(C1)SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
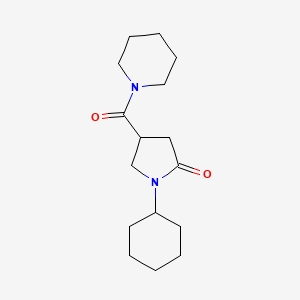
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)

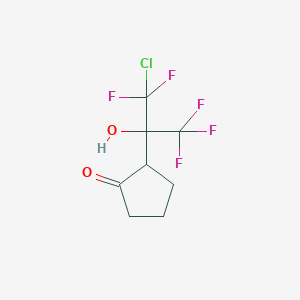
![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)
